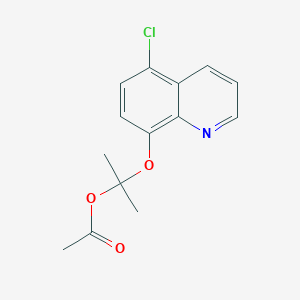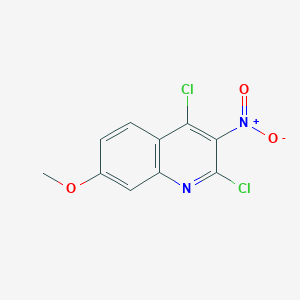
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is a compound belonging to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-amino phenyl)morpholine-3-one . The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Condensation: It can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction: Conversion to 2-((3-amino-2-oxo-2H-chromen-4-yl)amino)propanoic acid.
Substitution: Formation of various substituted coumarin derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential anticonvulsant properties.
Medicine: Investigated for its antimicrobial and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is not fully understood. it is believed to interact with γ-aminobutyric acid (GABA) ionotropic receptors, which play a crucial role in its anticonvulsant activity . The nitro group may also contribute to its antimicrobial properties by generating reactive nitrogen species that can damage microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)butanoic acid: Another coumarin derivative with similar anticonvulsant properties.
7-Hydroxycoumarin derivatives: Known for their sedative and tranquilizing effects.
Uniqueness
2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is unique due to its specific structural features, such as the nitro group and the propanoic acid moiety, which contribute to its distinct biological activities. Its ability to interact with GABA receptors and its potential antimicrobial properties set it apart from other coumarin derivatives .
Properties
Molecular Formula |
C12H10N2O6 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H10N2O6/c1-6(11(15)16)13-9-7-4-2-3-5-8(7)20-12(17)10(9)14(18)19/h2-6,13H,1H3,(H,15,16) |
InChI Key |
STIDGXKGGFIEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)






![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)


